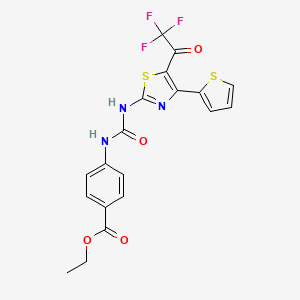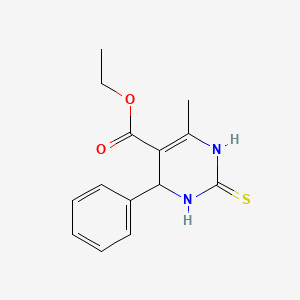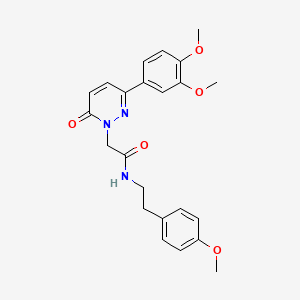![molecular formula C10H10N4O3 B2777148 methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 727674-96-6](/img/structure/B2777148.png)
methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is an organic compound with the molecular formula C10H10N4O3. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.
作用機序
Target of Action
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a complex compound with a unique molecular structure that allows it to interact with various targets. Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of chemical and biological properties .
Mode of Action
It’s known that the compound’s unique structure, featuring a tetrazole ring and a phenoxy acetate moiety, endows it with exceptional properties that make it a versatile tool in the hands of discerning researchers .
Biochemical Pathways
It’s known that compounds with similar structures can interact with various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
95%) can potentially impact its bioavailability .
Result of Action
It’s known that compounds with similar structures can exhibit significant cytotoxic effects .
Action Environment
It’s known that the compound’s distinct chemical structure can be utilized to formulate potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity, suggesting that it may be effective in various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often applied to optimize the synthesis process for large-scale production .
化学反応の分析
Types of Reactions
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Corresponding carboxylic acids.
科学的研究の応用
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and aromatic derivatives.
類似化合物との比較
Similar Compounds
- Methyl [4-(1H-tetrazol-1-yl)phenyl]acetate
- Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
- Methyl [4-(1H-tetrazol-1-yl)phenoxy]propionate
Uniqueness
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is unique due to its specific structural features, such as the presence of both a tetrazole ring and an ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXHVYRSWXXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)



![5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2777074.png)
![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)
![tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)


![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)
![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)
